5-bromo-2-ethynyl-1,3-difluorobenzene
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Overview
Description
5-Bromo-2-ethynyl-1,3-difluorobenzene: is an organic compound with the molecular formula C8H3BrF2. It is characterized by a benzene ring substituted with a bromine atom, an ethynyl group, and two fluorine atoms. This compound is primarily used in scientific research due to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various methods, including the halogenation of benzene derivatives. One common approach involves the bromination of 2-ethynyl-1,3-difluorobenzene under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethynyl-1,3-difluorobenzene undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Results in the formation of alcohols or aldehydes.
Substitution: Leads to the formation of other halogenated compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 5-bromo-2-ethynyl-1,3-difluorobenzene exerts its effects depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biological systems, its interactions with molecular targets can lead to the modulation of biological pathways.
Comparison with Similar Compounds
2-Bromo-5-ethynyl-1,3-difluorobenzene
1,3-Dibromo-5-fluorobenzene
2-Bromo-1,3-difluorobenzene
Uniqueness: 5-Bromo-2-ethynyl-1,3-difluorobenzene is unique due to its specific arrangement of substituents on the benzene ring, which influences its reactivity and applications.
Properties
CAS No. |
1823343-58-3 |
---|---|
Molecular Formula |
C8H3BrF2 |
Molecular Weight |
217 |
Purity |
95 |
Origin of Product |
United States |
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